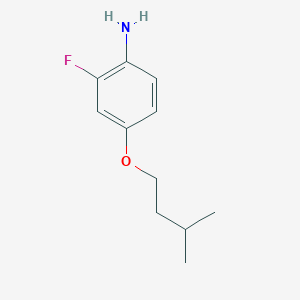

2-Fluoro-4-(3-methylbutoxy)aniline

Description

2-Fluoro-4-(3-methylbutoxy)aniline is a fluorinated aromatic amine featuring a 3-methylbutoxy substituent at the para position relative to the amino group. Key identifiers include its CAS number 1250166-85-8 and a purity of 98% as reported in commercial catalogs . The compound is noted as a discontinued product, limiting recent experimental data. Structurally, the 3-methylbutoxy group—a branched alkoxy chain—imparts hydrophobicity and steric bulk, distinguishing it from simpler alkoxy or halogenated aniline derivatives.

Properties

IUPAC Name |

2-fluoro-4-(3-methylbutoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-8(2)5-6-14-9-3-4-11(13)10(12)7-9/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYJQVHBTMDLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(3-methylbutoxy)aniline typically involves the following steps:

Nucleophilic Aromatic Substitution: The starting material, 2-fluoroaniline, undergoes nucleophilic aromatic substitution with 3-methylbutanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Fluoro-4-(3-methylbutoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group in this compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with thiols can yield thioether derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Thioether derivatives.

Scientific Research Applications

Chemistry: 2-Fluoro-4-(3-methylbutoxy)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluoro-substituted anilines on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methylbutoxy)aniline involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the 4-position of the aniline ring significantly influences molecular properties. Below is a comparative analysis of key derivatives:

Key Observations:

- Hydrophobicity : The 3-methylbutoxy group in this compound enhances hydrophobicity compared to methoxy (3-Fluoro-4-methoxyaniline), likely reducing aqueous solubility and increasing lipid membrane permeability.

- Thermal Stability : 3-Fluoro-4-methoxyaniline has a defined melting point (81–84°C), whereas the bulkier 3-methylbutoxy derivative may exist as a liquid at room temperature due to reduced crystallinity.

- Electronic Effects : The pentafluorothio group in 2-Fluoro-4-(pentafluorothio)aniline introduces strong electron-withdrawing effects, altering reactivity compared to electron-donating alkoxy groups .

Hydrophobic Interactions

- A study on 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine revealed that the 3-methylbutoxy group facilitates hydrophobic interactions with three amino acid residues in alpha-glucosidase, contributing to ligand-receptor stability . This suggests that this compound may exhibit similar interactions in biological systems.

- In contrast, smaller substituents like methoxy (in 3-Fluoro-4-methoxyaniline) or nitro groups (e.g., 2-Fluoro-3-methyl-6-nitroaniline) likely engage fewer residues, reducing binding stability .

Energy Binding Data

- The compound 2-(3-methylbutoxy)-N-[...]ethanamine exhibited a lower binding energy (-3.0 kcal/mol) compared to other ligands (-4.5 kcal/mol), indicating that bulky alkoxy groups may introduce steric hindrance, reducing binding efficiency .

Implications of Substituent Position and Carcinogenicity

- Early studies on methyl-substituted aminoazo dyes (e.g., 4-dimethylaminoazobenzene derivatives) demonstrated that substituent position on the aromatic ring correlates with carcinogenicity. For instance, 3′-methyl derivatives reached peak protein-bound dye levels faster (2 weeks) than 4′-methyl analogs (≥21 weeks), inversely correlating with carcinogenic potency .

Notes and Limitations

- Data Gaps : Molecular weight for this compound is calculated due to absent experimental data.

- Temporal Disparities : (1949) focuses on methylated dyes, while newer studies (e.g., , ) highlight binding energetics; historical and modern data must be contextualized carefully.

Biological Activity

2-Fluoro-4-(3-methylbutoxy)aniline is an organic compound with the molecular formula and a molecular weight of . This compound is notable for its unique structure, which includes a fluoro group and a 3-methylbutoxy substituent. These features enhance its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution. The process begins with 2-fluoroaniline reacting with 3-methylbutanol in the presence of a base like potassium carbonate, often conducted in dimethylformamide at elevated temperatures. The crude product is then purified through recrystallization or column chromatography to achieve high purity levels.

Synthetic Route Summary

| Step | Description |

|---|---|

| Starting Material | 2-Fluoroaniline |

| Nucleophile | 3-Methylbutanol |

| Base | Potassium carbonate |

| Solvent | Dimethylformamide |

| Purification | Recrystallization or column chromatography |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluoro group enhances the compound's ability to form hydrogen bonds, which facilitates its interaction with enzymes and receptors. This interaction may lead to either inhibition or activation of various biochemical pathways, depending on the target.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

- Enzyme Inhibition : Research indicates that fluoro-substituted anilines can inhibit specific enzymes, which may be leveraged for therapeutic purposes.

- Receptor Binding : The compound has been studied for its ability to bind to certain receptors, influencing cellular signaling pathways.

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, although detailed mechanisms remain to be elucidated .

Case Studies

- Anticancer Activity : In vitro studies have shown that compounds similar to this compound can induce cell cycle arrest in cancer cells by modulating cyclin B1 expression and increasing reactive oxygen species (ROS) production. These effects contribute to their cytotoxicity against colorectal cancer cells (HCT-116) at low nanomolar concentrations .

- Antimicrobial Properties : The compound has also been assessed for antimicrobial activity, demonstrating potential effectiveness against various pathogens. This aspect is particularly relevant in the development of new antimicrobial agents.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoroaniline | Lacks the 3-methylbutoxy group; less hydrophobic | Lower bioactivity compared to target compound |

| 4-(3-Methylbutoxy)aniline | Lacks the fluoro group; reduced hydrogen bonding capability | Potentially less effective in enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.